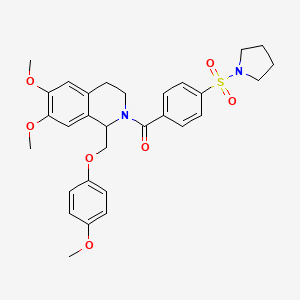
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C30H34N2O7S and its molecular weight is 566.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, often referred to by its IUPAC name as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests it may interact with various biochemical pathways, particularly those involving NMDA receptors.
The molecular formula of the compound is C27H29NO5 with a molecular weight of approximately 447.531 g/mol. It is characterized by multiple functional groups that contribute to its biological activity.
Target Receptors
The primary target for this compound is the NMDA receptor, specifically the NR2C/NR2D subunits. This receptor is integral to synaptic plasticity and memory function in the central nervous system.
Mode of Action
The compound acts as a positive allosteric modulator of the NMDA receptor. This modulation can enhance synaptic transmission and neuronal excitability, which may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Effects : By modulating NMDA receptor activity, the compound may protect neurons from excitotoxicity.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases .
- Analgesic Activity : Preliminary studies indicate potential pain-relieving properties through modulation of pain pathways in the nervous system.
In Vitro Studies
In vitro studies demonstrate that the compound enhances NMDA receptor-mediated currents in neuronal cultures. This effect was measured using electrophysiological techniques, showing significant increases in synaptic responses at varying concentrations.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. Notably, studies have shown that administration leads to improved cognitive function and reduced markers of neuroinflammation in models of neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Cognitive Enhancement : A study involving a related isoquinoline derivative showed significant improvements in memory retention and learning tasks among aged rats.
- Pain Management : Another investigation revealed that compounds with similar structures provided substantial analgesic effects in models of neuropathic pain.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO5 |
| Molecular Weight | 447.531 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (10 mg/ml) |
| Primary Target | NR2C/NR2D NMDA Receptors |
| Biological Activity | Observed Effects |
|---|---|
| Neuroprotection | Reduced neuronal excitotoxicity |
| Anti-inflammatory | Decreased cytokine levels |
| Analgesic | Pain relief in animal models |
Propriétés
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O7S/c1-36-23-8-10-24(11-9-23)39-20-27-26-19-29(38-3)28(37-2)18-22(26)14-17-32(27)30(33)21-6-12-25(13-7-21)40(34,35)31-15-4-5-16-31/h6-13,18-19,27H,4-5,14-17,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYCKQMGKBQPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














